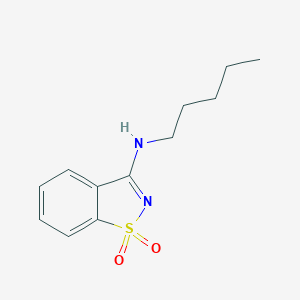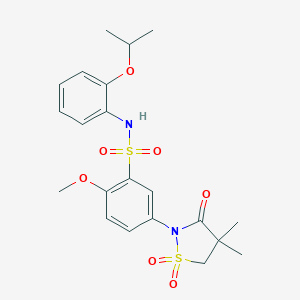![molecular formula C13H20N2OS B253851 N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide, also known as Tianeptine, is a tricyclic antidepressant drug that has been widely studied for its potential therapeutic effects. Tianeptine is known for its unique mechanism of action, which involves the modulation of glutamate and serotonin neurotransmission.
Wirkmechanismus
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide’s mechanism of action involves the modulation of glutamate and serotonin neurotransmission. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to increase the reuptake of serotonin, which leads to increased levels of serotonin in the brain. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to modulate glutamate transmission, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to reduce the expression of inflammatory cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has a number of advantages and limitations for lab experiments. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide is relatively easy to synthesize and is readily available for research purposes. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to have a low toxicity profile, which makes it a good candidate for further research. However, N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide. One area of research is the potential use of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide in the treatment of opioid addiction and chronic pain. Another area of research is the potential use of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanism of action of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide and its potential therapeutic effects.
Synthesemethoden
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide is synthesized by the condensation of 2-aminoethanesulfonic acid with 2-chlorothiophene, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then obtained by acylation of the resulting amine with propanoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been studied extensively for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to improve mood, reduce anxiety, and enhance cognitive function in animal models and human studies. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been studied for its potential use in the treatment of opioid addiction and chronic pain.
Eigenschaften
Produktname |
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide |
|---|---|
Molekularformel |
C13H20N2OS |
Molekulargewicht |
252.38 g/mol |
IUPAC-Name |
N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C13H20N2OS/c1-2-13(16)14-10-11(12-6-5-9-17-12)15-7-3-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,14,16) |
InChI-Schlüssel |
QDDAUPJNYYAQDD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCCC2 |
Kanonische SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)

![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
